molecular formula C17H17BrFN3O2 B2929090 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034579-01-4

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2929090
CAS No.: 2034579-01-4
M. Wt: 394.244
InChI Key: YXPRBXYQZGVVLK-UHFFFAOYSA-N
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Description

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone features a piperidine core substituted with a 5-bromopyrimidin-2-yloxy group and a 4-fluorophenyl ethanone moiety. Its molecular formula is C₁₆H₁₄BrFN₃O₂ (approximate molecular weight: 379.2 g/mol). This structural framework suggests utility in medicinal chemistry, particularly for kinase inhibition or receptor-targeted therapies.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c18-13-9-20-17(21-10-13)24-15-2-1-7-22(11-15)16(23)8-12-3-5-14(19)6-4-12/h3-6,9-10,15H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRBXYQZGVVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a brominated pyrimidine moiety, a piperidine ring, and a fluorophenyl substituent. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

ComponentDescription
Bromopyrimidine Moiety Enhances lipophilicity and biological interactions
Piperidine Ring Provides flexibility and potential for binding interactions
Fluorophenyl Substituent May influence pharmacokinetics and target specificity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism may involve:

  • Binding to Enzymes or Receptors : The bromopyrimidine moiety can engage in hydrogen bonding or π-π stacking interactions, while the piperidine ring enhances binding affinity through hydrophobic interactions.
  • Inhibition of Protein Synthesis : Similar compounds in the oxazolidinone class have demonstrated efficacy in inhibiting bacterial protein synthesis by targeting ribosomes, suggesting a potential pathway for this compound's action against bacterial infections.

Antibacterial Properties

Research indicates that compounds with similar structural features often exhibit antibacterial activity. The presence of the bromine atom in the pyrimidine ring may enhance the compound's efficacy against antibiotic-resistant strains. Studies employing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been used to quantify binding interactions with bacterial ribosomes.

Anticancer Activity

In vitro studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests a potential application for this compound in cancer therapeutics.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study focusing on oxazolidinones demonstrated that derivatives with brominated pyrimidines showed enhanced activity against resistant bacterial strains compared to their non-brominated counterparts.
  • Anticancer Potential : Research on similar compounds indicated significant anti-proliferative effects on various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Investigations into the interaction between pyrimidine derivatives and nucleotide biosynthesis pathways have revealed that targeting these pathways can lead to increased antiviral activity, suggesting a broader spectrum of potential applications for compounds like this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Pyrrolidine Ring

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
  • Key Differences : Pyrrolidine (5-membered) vs. piperidine (6-membered) ring; 2,4-difluorophenyl vs. 4-fluorophenyl.
  • The additional fluorine on the phenyl ring increases electronegativity and may enhance metabolic stability but reduce solubility.
  • Molecular Formula : C₁₆H₁₄BrF₂N₃O₂ (MW: 398.2 g/mol).
2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
  • Key Differences : Pyridine with trifluoromethyl group replaces pyrimidine; 3-methoxyphenyl vs. 4-fluorophenyl.
  • Molecular Formula : C₂₀H₂₁F₃N₂O₃ (MW: 394.4 g/mol).
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
  • Key Differences: Chloropyridine vs. bromopyrimidine; 2-methoxyphenoxy vs. 4-fluorophenyl.
  • Impact: Chlorine’s smaller size and lower electronegativity compared to bromine may reduce halogen bonding. The methoxyphenoxy group introduces steric bulk, possibly hindering membrane permeability.
  • Molecular Formula : C₁₉H₂₁ClN₂O₄ (MW: 376.8 g/mol).

Halogen and Heterocyclic Modifications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
  • Key Differences : Fluorine replaces bromine on pyrimidine; o-tolyloxy (methyl-substituted phenyl) vs. 4-fluorophenyl.
  • Impact : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions. The methyl group on the phenyl ring increases hydrophobicity but may reduce solubility.
  • Molecular Formula : C₁₈H₂₀FN₃O₃ (MW: 345.4 g/mol).
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone
  • Key Differences : Bromine on phenyl vs. pyrimidine; trifluoromethylpyridine vs. pyrimidine.
  • Impact : Bromine’s position on the phenyl ring may shift binding interactions in aromatic-rich environments. The trifluoromethyl group enhances metabolic resistance but increases molecular weight.
  • Molecular Formula: C₁₄H₉BrF₃NO (MW: 344.1 g/mol).

Core Structure Variations

Vandetanib Derivatives with Nitroimidazole Groups (e.g., )
  • Key Differences : Quinazoline core vs. pyrimidine; nitroimidazole substituents.
  • Impact : Quinazoline’s larger planar structure may improve kinase inhibition but reduce tissue penetration. Nitroimidazole groups confer radiosensitizing properties, absent in the target compound.
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
  • Key Differences : Simplified structure lacking pyrimidinyloxy substitution.
  • Molecular Formula: C₁₄H₁₈BrNO (MW: 296.2 g/mol).

Comparative Analysis Table

Compound Name Core Structure Halogen/Substituent Molecular Weight (g/mol) Key Properties
Target Compound Piperidine/Pyrimidine 5-Bromo, 4-Fluorophenyl ~379.2 High lipophilicity; halogen bonding potential
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethanone Pyrrolidine/Pyrimidine 5-Bromo, 2,4-Difluorophenyl 398.2 Reduced flexibility; enhanced metabolic stability
2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone Piperidine/Pyridine Trifluoromethyl, 3-Methoxyphenyl 394.4 Increased lipophilicity; lower H-bond capacity
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone Piperidine/Pyrimidine 5-Fluoro, o-Tolyloxy 345.4 Higher solubility; reduced steric hindrance
Vandetanib Derivatives (e.g., ) Quinazoline Nitroimidazole 570–638 Radiosensitizing; kinase inhibition

Research Implications

  • Halogen Effects : Bromine in the target compound enhances binding via halogen bonds but may reduce solubility compared to fluorine analogs.
  • Ring Size : Piperidine’s 6-membered ring offers better conformational adaptability than pyrrolidine, critical for target engagement.
  • Heterocyclic Core : Pyrimidine’s hydrogen-bonding capacity provides advantages over pyridine or quinazoline in specific enzymatic interactions.

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